molecular formula C10H14FN B12439739 N-butyl-3-fluoroaniline

N-butyl-3-fluoroaniline

Cat. No.: B12439739
M. Wt: 167.22 g/mol
InChI Key: QNKWPYNHNNUWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-fluoroaniline is an organic compound with the molecular formula C10H14FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-3-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-fluoronitrobenzene with butylamine, followed by the reduction of the nitro group to an amino group. The reaction typically requires a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration of fluorobenzene followed by catalytic hydrogenation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted anilines, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-butyl-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-butyl-3-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. The butyl group provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. These properties make it a valuable scaffold for designing bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3-fluoroaniline’s unique combination of a fluorine atom and a butyl group provides a distinct balance of electronic and hydrophobic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

N-butyl-3-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3

InChI Key

QNKWPYNHNNUWQL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.